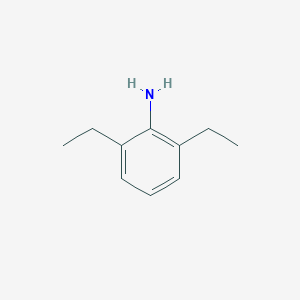

2,6-Diethylaniline

描述

Structure

3D Structure

属性

IUPAC Name |

2,6-diethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N/c1-3-8-6-5-7-9(4-2)10(8)11/h5-7H,3-4,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOYHNROGBXVLLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=CC=C1)CC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

71477-82-2 (hydrochloride) | |

| Record name | 2,6-Diethylaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000579668 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6027218 | |

| Record name | 2,6-Diethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6027218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Yellow liquid; [HSDB] Colorless liquid; [MSDSonline] | |

| Record name | Benzenamine, 2,6-diethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,6-Diethylaniline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3043 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,6-Diethylaniline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032782 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

235.5 °C, BP: 114 °C | |

| Record name | 2,6-DIETHYLANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5699 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Soluble in oxygenated solvents, In water, 670 mg/l @ 26.7 °C., 0.67 mg/mL | |

| Record name | 2,6-DIETHYLANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5699 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,6-Diethylaniline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032782 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

0.96 kg/l @ 20 °C | |

| Record name | 2,6-DIETHYLANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5699 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00383 [mmHg], 3.83X10-3 mm Hg @ 25 °C | |

| Record name | 2,6-Diethylaniline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3043 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,6-DIETHYLANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5699 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Yellow liquid | |

CAS No. |

579-66-8 | |

| Record name | 2,6-Diethylaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=579-66-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Diethylaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000579668 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 2,6-diethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,6-Diethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6027218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-diethylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.588 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-DIETHYLANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VT2234594H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,6-DIETHYLANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5699 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,6-Diethylaniline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032782 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

3.5 °C, MP: 3-4 °C, 3-4 °C | |

| Record name | 2,6-DIETHYLANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5699 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,6-Diethylaniline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032782 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,6-Diethylaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Diethylaniline (DEA) is a critical chemical intermediate in the manufacturing of pharmaceuticals, agrochemicals, and dyes. Its synthesis is a cornerstone of industrial organic chemistry, primarily achieved through the ortho-alkylation of aniline (B41778). This technical guide provides a comprehensive overview of the two predominant industrial synthesis mechanisms: direct alkylation with ethylene (B1197577) using an aluminum anilide catalyst and vapor-phase alkylation with ethanol (B145695) over a solid acid catalyst. This document details the underlying reaction mechanisms, provides in-depth experimental protocols, presents quantitative data for comparative analysis, and includes workflow and pathway diagrams to elucidate the synthesis processes.

Introduction

The selective synthesis of this compound from aniline is a process of significant industrial importance. The primary challenge lies in achieving high selectivity for the 2,6-disubstituted product while minimizing the formation of other isomers (e.g., 2-ethylaniline, 2,4-diethylaniline) and N-alkylated byproducts. The two main industrial routes address this challenge through different catalytic systems and reaction conditions.

Synthesis Mechanisms and Methodologies

Method 1: Alkylation with Ethylene using an Aluminum Anilide Catalyst

This high-yield method is a cornerstone of industrial this compound production and is a form of Friedel-Crafts alkylation.[1] The process involves the reaction of aniline with ethylene at high temperatures and pressures, catalyzed by an aluminum species, typically generated in situ from triethylaluminum (B1256330).[1]

The reaction proceeds through the formation of an aluminum anilide catalyst, which then facilitates the selective ortho-alkylation of the aniline ring.

Catalyst Formation: Aniline reacts with triethylaluminum to form an aluminum anilide complex. This complex is the active catalytic species.

Alkylation: The aluminum anilide catalyst activates the aniline ring, directing the electrophilic attack of ethylene to the ortho positions. The reaction proceeds in a stepwise manner, first forming 2-ethylaniline, which is then further alkylated to this compound.

Logical Relationship: Ethylene Alkylation Pathway

References

An In-depth Technical Guide to the Physicochemical Properties of 2,6-Diethylaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2,6-Diethylaniline. The information is curated for professionals in research and development, particularly in the fields of chemistry and drug development. This document presents quantitative data in a structured format, details relevant experimental methodologies, and includes visualizations of key chemical processes involving this compound.

Core Physicochemical Data

This compound is a significant chemical intermediate, appearing as a colorless to pale yellow or reddish-brown liquid.[1][2] Its primary applications are in the synthesis of dyes, pigments, pharmaceuticals, and agricultural chemicals, such as herbicides.[1][3][4] It also serves as a corrosion inhibitor.[5] The following tables summarize its key physicochemical properties.

General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₅N | [6][7] |

| Molecular Weight | 149.23 - 149.24 g/mol | [5][6][7] |

| Physical State | Liquid at 15-20 °C | [6][8] |

| Appearance | Colorless to pale yellow or reddish-brown liquid | [1][2][9] |

| Odor | Slight amine odor | [1][5] |

| Density | 0.906 g/mL at 25 °C | [2][10][11] |

| Specific Gravity (20/20) | 0.96 | [6] |

| Boiling Point | 216 - 243 °C | [2][5][6][10] |

| Melting Point | 3 - 4 °C | [2][12][13] |

| Vapor Pressure | 0.02 mmHg at 20 °C | [2][10] |

| Refractive Index | n20/D 1.545 | [2][10][11] |

| Flash Point | 115 - 123 °C (closed cup) | [6][10][14] |

Solubility and Partitioning

| Property | Value | Source(s) |

| Water Solubility | 0.67 g/L at 26.7 °C (sparingly soluble) | [1][2][11] |

| Solubility in Organic Solvents | Soluble in ether, alcohol, benzene, chloroform | [5][6][11] |

| logP (Octanol/Water Partition Coefficient) | 2.87 - 2.92 | [12][13] |

| pKa | 4.13 ± 0.10 (Predicted) | [2] |

Experimental Protocols for Physicochemical Property Determination

The following sections detail the general experimental methodologies for determining the key physicochemical properties of organic compounds like this compound. These protocols are based on standard laboratory techniques and OECD guidelines for the testing of chemicals.[1][2]

Determination of Melting Point

The melting point of a solid organic compound is a crucial indicator of its purity. A sharp melting point range (typically 0.5-1.0°C) is indicative of a pure substance, while impurities tend to depress and broaden the melting range.[5]

Methodology: Capillary Method

-

Sample Preparation: A small amount of the solid compound is finely powdered and packed into a thin-walled capillary tube, sealed at one end, to a height of 1-2 mm.[13][15]

-

Apparatus: The capillary tube is attached to a thermometer, and both are placed in a heating bath (e.g., Thiele tube with mineral oil) or a melting point apparatus with a heated metal block.[5][15]

-

Heating: The apparatus is heated slowly and steadily, at a rate of approximately 1-2°C per minute as the expected melting point is approached.[5]

-

Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire solid has turned into a clear liquid (T2) are recorded. The melting point is reported as the range T1-T2.[15]

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[11]

Methodology: Micro Boiling Point Determination

-

Sample Preparation: A small volume (a few drops) of the liquid is placed in a small test tube or fusion tube.[9][10]

-

Capillary Inversion: A capillary tube, sealed at one end, is placed inverted (open end down) into the liquid.[10]

-

Heating: The test tube assembly is attached to a thermometer and heated in a suitable heating bath (e.g., Thiele tube or aluminum block).[9][10]

-

Observation: As the liquid is heated, a stream of bubbles will emerge from the open end of the capillary tube. The heating is stopped, and the liquid is allowed to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.[16]

Determination of Water Solubility

Solubility is a measure of the maximum amount of a solute that can dissolve in a specified amount of solvent at a given temperature.

Methodology: Shake-Flask Method

-

Sample Preparation: A known amount of this compound is added to a known volume of water in a flask.

-

Equilibration: The flask is sealed and agitated (e.g., in a shaker bath) at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The mixture is allowed to stand, and if an excess of the solute is present, the undissolved portion is separated from the saturated solution by centrifugation or filtration.

-

Quantification: The concentration of this compound in the aqueous phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy. The solubility is then expressed in g/L or mol/L.

Determination of pKa

The pKa is a measure of the acidity of a compound. For an amine like this compound, the pKa refers to the acidity of its conjugate acid, the anilinium ion.

Methodology: Potentiometric Titration

-

Solution Preparation: A known concentration of this compound is dissolved in a suitable solvent (often a mixture of water and an organic solvent to ensure solubility).

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl).

-

pH Measurement: The pH of the solution is monitored throughout the titration using a calibrated pH meter.

-

Data Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pKa is the pH at the half-equivalence point, where half of the aniline (B41778) has been protonated. Computational methods based on electronic structure calculations can also be used to predict pKa values.[17][18]

Determination of logP (Octanol/Water Partition Coefficient)

The logP value is a measure of a compound's lipophilicity and is a critical parameter in drug development, influencing absorption, distribution, metabolism, and excretion (ADME) properties.

Methodology: Shake-Flask Method

-

Phase Preparation: Equal volumes of n-octanol and water are pre-saturated with each other.

-

Partitioning: A known amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble). The two phases are then combined in a separatory funnel and shaken vigorously for a set period to allow for partitioning between the two layers.

-

Phase Separation: The mixture is allowed to stand until the two phases have completely separated.

-

Quantification: The concentration of this compound in both the n-octanol and the aqueous phase is determined using an appropriate analytical method (e.g., HPLC-UV).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol (B41247) phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.[19]

Alternative Methodology: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

A faster, indirect method involves correlating the retention time of the compound on a reverse-phase HPLC column (with a nonpolar stationary phase) to the logP values of a series of known standards.[20]

Visualizations of Chemical Processes

The following diagrams, generated using the DOT language, illustrate key processes involving this compound.

Caption: Experimental workflow for the industrial synthesis of this compound.

Caption: Metabolic pathway of this compound in microsomal systems.

References

- 1. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 2. search.library.brandeis.edu [search.library.brandeis.edu]

- 3. Page loading... [guidechem.com]

- 4. nbinno.com [nbinno.com]

- 5. chem.ucalgary.ca [chem.ucalgary.ca]

- 6. benchchem.com [benchchem.com]

- 7. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 8. benchchem.com [benchchem.com]

- 9. byjus.com [byjus.com]

- 10. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 11. cdn.juniata.edu [cdn.juniata.edu]

- 12. oecd.org [oecd.org]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 15. byjus.com [byjus.com]

- 16. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 17. First-principles calculation of pKa for cocaine, nicotine, neurotransmitters, and anilines in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. acdlabs.com [acdlabs.com]

- 20. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

2,6-Diethylaniline CAS number 579-66-8 properties

An In-Depth Technical Guide to 2,6-Diethylaniline (CAS 579-66-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, and applications of this compound (CAS 579-66-8). It is intended to be a key resource for professionals in research, development, and manufacturing who utilize this versatile chemical intermediate.

Physicochemical Properties

This compound is a clear liquid that may appear yellow to reddish-brown.[1] Its fundamental physicochemical properties are summarized in the table below, providing essential data for experimental design and process control.

| Property | Value | Source |

| CAS Number | 579-66-8 | [2] |

| Molecular Formula | C₁₀H₁₅N | [2] |

| Molecular Weight | 149.23 g/mol | [2] |

| Appearance | Clear liquid | [3] |

| Melting Point | 3-5 °C | [2][4] |

| Boiling Point | 243 °C (at 760 mmHg) | [2][3] |

| 113-115 °C (at 10 mmHg) | [4] | |

| Density | 0.906 g/mL at 25 °C | [3] |

| Refractive Index (n²⁰/D) | 1.545 | [3] |

| Vapor Pressure | 0.03 hPa at 20 °C | [2] |

| 0.02 mmHg at 20 °C | ||

| Flash Point | 115 °C (closed cup) | [5] |

| 123 °C | [2][4] | |

| pKa | ~4.30 (estimated) | [6] |

| Log P (octanol/water) | Not determined | [5] |

| Solubility | Fully miscible in water | [5] |

Safety and Handling

This compound is classified as harmful if swallowed.[2] Appropriate personal protective equipment (PPE), including gloves, eye shields, and face shields, should be used when handling this compound.

| Hazard Information | Details |

| GHS Pictogram | GHS07 (Exclamation Mark) |

| Signal Word | Warning |

| Hazard Statement | H302: Harmful if swallowed.[2][5] |

| Precautionary Statements | P264: Wash skin thoroughly after handling.[2][5] |

| P270: Do not eat, drink or smoke when using this product.[2][5] | |

| P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[5] | |

| P330: Rinse mouth.[5] | |

| P501: Dispose of contents/container to an approved waste disposal plant.[2] | |

| Potential Health Effects | May cause eye, skin, and respiratory tract irritation. Overexposure may lead to methemoglobinemia, characterized by symptoms such as headache, dizziness, and cyanosis (bluish skin). |

| First Aid Measures | Inhalation: Move person to fresh air. If breathing is difficult, give oxygen. Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Ingestion: Do NOT induce vomiting. Rinse mouth with water and obtain immediate medical aid.[2] |

Spectroscopic Data

Spectroscopic analysis is critical for the structural confirmation and purity assessment of this compound. Protonation of the amino group to form the hydrochloride salt leads to distinct and predictable shifts in the spectra, which is useful for monitoring reactions.[7]

| Technique | Key Spectral Features for this compound |

| ¹H NMR | Aromatic protons typically appear in the δ 6.5-8.5 ppm range.[8] The spectrum shows characteristic signals for the ethyl groups (a quartet for -CH₂ and a triplet for -CH₃) and the amine (-NH₂) protons.[8] |

| ¹³C NMR | The spectrum displays distinct signals for the aromatic carbons and the aliphatic carbons of the two ethyl groups.[9] |

| IR Spectroscopy | The primary amine shows characteristic N-H stretching bands around 3370 cm⁻¹ (symmetric) and 3450 cm⁻¹ (asymmetric).[7] Aliphatic C-H stretches appear around 2870-2970 cm⁻¹.[7] |

| Mass Spectrometry | The molecular ion peak confirms the molecular weight of the compound.[10] Fragmentation patterns can provide additional structural information.[10] |

Experimental Protocols

Detailed methodologies for the synthesis and modification of this compound are essential for laboratory and industrial applications.

Protocol 1: Synthesis of this compound via Friedel-Crafts Alkylation

This industrial method involves the direct ortho-alkylation of aniline (B41778) with ethylene (B1197577) at high temperature and pressure, catalyzed by an aluminum species.[11]

Materials:

-

Aniline

-

Triethylaluminum (B1256330) (catalyst precursor)

-

Ethylene gas

-

High-boiling aromatic solvent

-

Aqueous sodium hydroxide (B78521) solution

-

Anhydrous magnesium sulfate (B86663)

Equipment:

-

High-pressure autoclave reactor with stirrer, gas inlet, and temperature/pressure controls

-

Evaporation kettle

-

Distillation apparatus

Procedure:

-

Catalyst Preparation: In an evaporation kettle, react aniline and triethylaluminum (molar ratio ~3:1) at 160°C for 1.5 hours to form the catalyst complex.[11]

-

Alkylation: Pump the catalyst complex and additional aniline (mass ratio 1:12.5) into the high-pressure reactor.[11] Heat the reactor to 310°C and pressurize with ethylene to 4.6-5.0 MPa.[11]

-

Reaction: Continuously feed ethylene to maintain pressure as the reaction proceeds for 1-8 hours.[11]

-

Work-up: After cooling, deactivate the catalyst by adding an aqueous sodium hydroxide solution.[11]

-

Purification: Separate the organic layer, wash with water, and dry over anhydrous magnesium sulfate. Purify the crude this compound by vacuum distillation.[11]

Protocol 2: N-alkylation of this compound via Reductive Amination

This method describes a one-pot reductive N-alkylation using an aldehyde and a palladium catalyst, which is efficient, mild, and environmentally benign.[12][13]

Materials:

-

This compound (5 mmol)

-

Acetaldehyde (B116499) (5 mmol)

-

10% Palladium on carbon (Pd/C) (0.5 mmol)

-

Ammonium (B1175870) formate (B1220265) (50 mmol)

-

2-Propanol (90 ml) and Deionized water (10 ml)

-

Dichloromethane (B109758), Brine solution, Anhydrous sodium sulfate (Na₂SO₄)

-

Celite

Equipment:

-

Round-bottom flask with stirring apparatus

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Catalyst Activation: Add 2-propanol and Pd/C to a flask. Separately, dissolve ammonium formate in water and add it to the flask. Stir the mixture for 5 minutes to activate the catalyst.[13]

-

Reaction: Add this compound and acetaldehyde to the reaction mixture. Stir for 30 minutes at room temperature.[13]

-

Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC).[13]

-

Work-up: Once complete, filter the mixture through Celite to remove the Pd/C catalyst. Remove the solvent under reduced pressure.[13]

-

Extraction: Dilute the residue with dichloromethane and wash with a brine solution. Separate the organic phase and dry it over anhydrous Na₂SO₄.[13]

-

Purification: Distill the organic layer under reduced pressure to obtain the N-ethyl-2,6-diethylaniline product.[13]

References

- 1. industryarc.com [industryarc.com]

- 2. sds.metasci.ca [sds.metasci.ca]

- 3. This compound | 579-66-8 [chemicalbook.com]

- 4. AB115872 | CAS 579-66-8 – abcr Gute Chemie [abcr.com]

- 5. bg.cpachem.com [bg.cpachem.com]

- 6. echemi.com [echemi.com]

- 7. benchchem.com [benchchem.com]

- 8. youtube.com [youtube.com]

- 9. spectrabase.com [spectrabase.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. jocpr.com [jocpr.com]

- 13. benchchem.com [benchchem.com]

Spectroscopic Profile of 2,6-Diethylaniline: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for 2,6-Diethylaniline, a key intermediate in the synthesis of various dyes, pigments, and pharmaceuticals.[1] The structural elucidation and purity assessment of this compound are critical for researchers, scientists, and professionals in drug development. This document outlines the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with generalized experimental protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure and connectivity of this compound.[2] The ¹H NMR spectrum reveals the disposition of hydrogen atoms, while the ¹³C NMR spectrum provides insight into the carbon framework.

1.1. ¹H NMR Data

The ¹H NMR spectrum of this compound is characterized by distinct signals for the aromatic protons, the amine protons, and the protons of the two ethyl groups.[3]

| Proton Type | Chemical Shift (δ) in ppm | Multiplicity | Integration |

| Aromatic (meta-H) | ~6.9 - 7.1 | Triplet | 1H |

| Aromatic (para-H) | ~6.6 - 6.8 | Triplet | 2H |

| Amine (NH₂) | ~3.7 (variable) | Broad Singlet | 2H |

| Methylene (-CH₂-) | ~2.5 - 2.7 | Quartet | 4H |

| Methyl (-CH₃) | ~1.1 - 1.3 | Triplet | 6H |

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

1.2. ¹³C NMR Data

The ¹³C NMR spectrum complements the ¹H NMR data, showing signals for the distinct carbon environments in the molecule.[3]

| Carbon Type | Chemical Shift (δ) in ppm |

| Aromatic (C-NH₂) | ~142 - 144 |

| Aromatic (C-CH₂CH₃) | ~128 - 130 |

| Aromatic (meta-C) | ~125 - 127 |

| Aromatic (para-C) | ~118 - 120 |

| Methylene (-CH₂-) | ~24 - 26 |

| Methyl (-CH₃) | ~13 - 15 |

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

1.3. Experimental Protocol for NMR Spectroscopy

A general procedure for obtaining high-quality NMR spectra of this compound is as follows:[4][5]

-

Sample Preparation : Accurately weigh 5-20 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.[4][5]

-

Transfer to NMR Tube : Using a Pasteur pipette, carefully transfer the solution into a 5 mm NMR tube to a height of about 4-5 cm.[4][5]

-

Data Acquisition :

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to optimize its homogeneity and improve spectral resolution.

-

Tune and match the probe to the desired nucleus (¹H or ¹³C).

-

Set the appropriate acquisition parameters (e.g., number of scans, spectral width, relaxation delay) and acquire the spectrum.[4]

-

-

Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, key absorptions include those from the N-H and C-N bonds of the amine group, as well as C-H and C=C bonds of the aromatic ring and ethyl substituents.

2.1. IR Absorption Data

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | Medium, Sharp (two bands for primary amine) |

| C-H Stretch (aromatic) | 3000 - 3100 | Medium to Weak |

| C-H Stretch (aliphatic) | 2850 - 2970 | Medium to Strong |

| N-H Bend (scissoring) | 1580 - 1650 | Medium |

| C=C Stretch (aromatic ring) | 1450 - 1600 | Medium to Strong |

| C-N Stretch (aromatic amine) | 1250 - 1335 | Strong |

| N-H Wag | 665 - 910 | Broad, Strong |

Note: The presence of two distinct N-H stretching bands is characteristic of a primary amine.[2][6][7]

2.2. Experimental Protocol for IR Spectroscopy (ATR-FTIR)

The Attenuated Total Reflectance (ATR) technique is a common and convenient method for obtaining the IR spectrum of liquid samples like this compound.

-

Background Spectrum : Clean the ATR crystal surface with a suitable solvent (e.g., isopropanol) and acquire a background spectrum.

-

Sample Application : Place a small drop of this compound directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Data Acquisition : Acquire the sample spectrum over the desired spectral range (typically 4000-400 cm⁻¹).

-

Data Processing : The final absorbance or transmittance spectrum is generated by ratioing the sample spectrum against the background spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.[8] The nominal mass of this compound is 149 u.[9]

3.1. Mass Spectrometry Data

For this compound (Molecular Weight: 149.23 g/mol ), the mass spectrum will show a molecular ion peak and several fragment ions.

| m/z | Relative Intensity | Possible Fragment Identity |

| 149 | High | Molecular Ion [M]⁺ |

| 134 | High | [M - CH₃]⁺ |

| 120 | Moderate | [M - C₂H₅]⁺ |

Note: Fragmentation patterns can be complex and may vary depending on the ionization method used.[10] Electron ionization (EI) is a common technique that can lead to extensive fragmentation.

3.2. Experimental Protocol for Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method for the analysis of volatile compounds like this compound.[11]

-

Sample Preparation : Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane, methanol).

-

Gas Chromatography :

-

Inject a small volume of the solution into the GC inlet.

-

The sample is vaporized and carried by an inert gas through a capillary column, which separates the components of the sample.

-

-

Mass Spectrometry :

-

As this compound elutes from the GC column, it enters the ion source of the mass spectrometer (e.g., an electron ionization source).

-

The resulting ions are separated by the mass analyzer based on their m/z ratio.

-

The detector records the abundance of each ion, generating a mass spectrum.

-

Spectroscopic Analysis Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound such as this compound.

Caption: Workflow for Spectroscopic Analysis.

References

- 1. Page loading... [wap.guidechem.com]

- 2. personal.utdallas.edu [personal.utdallas.edu]

- 3. benchchem.com [benchchem.com]

- 4. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 5. publish.uwo.ca [publish.uwo.ca]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 8. benchchem.com [benchchem.com]

- 9. spectrabase.com [spectrabase.com]

- 10. Fragmentation studies on metastable diethylaniline derivatives using mass-analyzed ion kinetic energy spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

Solubility of 2,6-Diethylaniline in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 2,6-diethylaniline in various organic solvents. Due to a notable scarcity of precise quantitative solubility data in publicly accessible literature, this document focuses on compiling the available qualitative and semi-quantitative information, providing a detailed experimental protocol for the accurate determination of solubility, and presenting a theoretical framework for understanding the solubility behavior of this compound. This guide is intended to be a valuable resource for laboratory professionals requiring solubility data for applications in synthesis, purification, and formulation.

Introduction

This compound is a substituted aniline (B41778) that serves as a crucial intermediate in the synthesis of a variety of chemical products, including herbicides, dyes, and polymers.[1][2][3] Its solubility in organic solvents is a critical physical property that influences reaction kinetics, product purification, and the formulation of commercial products. Understanding the solubility profile of this compound is therefore essential for process optimization and the development of new applications.

This guide summarizes the known solubility characteristics of this compound and provides a robust experimental methodology for researchers to determine precise solubility data in solvents relevant to their work.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₅N | [1] |

| Molecular Weight | 149.23 g/mol | [1] |

| Appearance | Clear yellow to reddish-brown liquid | [1] |

| Boiling Point | 243 °C | [1] |

| Melting Point | 3-4 °C | [1] |

| Density | 0.906 g/mL at 25 °C | [1] |

| Water Solubility | 0.67 g/L at 26.7 °C | [1][4][5][6] |

Solubility Data

Table 2: Solubility of this compound and N,N-Diethylaniline

| Solvent | Solvent Class | This compound Solubility | N,N-Diethylaniline Solubility |

| Water | Protic | 0.67 g/L at 26.7 °C[1][4][5][6] | 14 g/L at 12 °C[7] |

| Methanol | Polar Protic | Slightly Soluble[1][6], Completely Miscible[8] | - |

| Ethanol | Polar Protic | Soluble[2][5][9] | Soluble[10] |

| Diethyl Ether | Ether | Soluble[9] | Slightly Soluble[10] |

| Chloroform | Halogenated | Slightly Soluble[1][6] | Slightly Soluble[10] |

| Benzene (B151609) | Aromatic Hydrocarbon | Soluble[2][5][9] | - |

It is important to note that terms like "soluble" and "slightly soluble" are not precise and can vary between sources. Therefore, for any application requiring accurate solubility data, experimental determination is strongly recommended.

Factors Influencing Solubility

The solubility of this compound is governed by the principle of "like dissolves like." The molecule possesses both nonpolar (the diethyl-substituted benzene ring) and polar (the primary amine group) characteristics.

-

In nonpolar solvents such as benzene and other hydrocarbons, the solubility is driven by van der Waals forces between the aromatic ring and the solvent molecules.

-

In polar protic solvents like ethanol, the primary amine group can act as a hydrogen bond donor and acceptor, leading to favorable interactions and higher solubility.

-

In polar aprotic solvents , dipole-dipole interactions between the solvent and the polar amine group of this compound will influence solubility.

The steric hindrance provided by the two ethyl groups at the ortho positions can also play a role in limiting the extent of intermolecular hydrogen bonding compared to less substituted anilines, which may affect its solubility profile.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent using the isothermal saturation method.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvent(s) (analytical grade)

-

Analytical balance

-

Temperature-controlled shaker or water bath

-

Thermostatic vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or Gas Chromatography (GC) system with a Flame Ionization Detector (FID).

Experimental Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of thermostatic vials.

-

Accurately add a known volume or mass of the desired organic solvent to each vial. The presence of undissolved this compound is crucial to ensure saturation.

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a temperature-controlled shaker or water bath set to the desired temperature.

-

Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the solution is fully saturated. The equilibration time should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a period (e.g., 2-4 hours) to allow the excess undissolved this compound to settle.

-

Carefully withdraw a sample from the clear supernatant of each vial using a syringe.

-

Immediately filter the sample through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved micro-particles.

-

-

Analysis:

-

Accurately weigh the volumetric flask containing the filtered saturated solution to determine the mass of the solution.

-

Dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method (HPLC or GC).

-

Analyze the diluted solution using a pre-validated analytical method to determine the concentration of this compound.

-

-

Calculation of Solubility:

-

The solubility can be calculated using the following formula:

Solubility (g/L) = (Concentration from analysis × Dilution factor × Volume of flask) / Initial volume of sample

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for solubility determination.

Conclusion

While there is a lack of extensive quantitative data on the solubility of this compound in organic solvents, this guide provides a consolidated view of the available qualitative information and a detailed experimental protocol to enable researchers to generate precise and reliable data. The provided methodology, based on the isothermal saturation method, is a robust approach for determining the solubility of this compound in various solvents, which is essential for its application in research and industry. It is anticipated that this guide will serve as a practical resource for scientists and professionals in the field of drug development and chemical synthesis.

References

- 1. This compound | 579-66-8 [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. kesslerchemical.com [kesslerchemical.com]

- 4. Page loading... [guidechem.com]

- 5. chembk.com [chembk.com]

- 6. This compound , Analysis of standard products, ≥99.5%(GC) , 579-66-8 - CookeChem [cookechem.com]

- 7. N,N-Diethylaniline CAS#: 91-66-7 [m.chemicalbook.com]

- 8. hpc-standards.com [hpc-standards.com]

- 9. benchchem.com [benchchem.com]

- 10. N,N-二乙基苯胺 ≥99% | Sigma-Aldrich [sigmaaldrich.com]

Quantitative Thermal and Physical Properties

An In-depth Technical Guide to the Thermal Stability of 2,6-Diethylaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of this compound. Due to the limited availability of specific experimental thermal analysis data in publicly accessible literature, this document compiles existing physical property data and presents generalized, yet detailed, experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These methodologies are based on established practices for the analysis of liquid organic compounds and aromatic amines, providing a robust framework for researchers to conduct their own thermal stability assessments.

The following table summarizes the key physical and thermal properties of this compound gathered from various safety data sheets and chemical suppliers. It is important to note that a specific decomposition temperature is not consistently reported, highlighting the need for empirical analysis for specific applications.

| Property | Value | Source(s) |

| Boiling Point | 243 °C | [1][2][3][4][5][6][7] |

| Melting Point | 3-4 °C | [1][2][6][7] |

| Flash Point | 115 - 123 °C (closed cup) | [1][4][5][8] |

| Autoignition Temperature | Data not available | [1][3][9] |

| Decomposition Temperature | No specific value available; a process patent notes stability up to 400°C during alkylation reactions. When heated to decomposition, it is known to emit toxic fumes, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2). | [1][3] |

Experimental Protocols for Thermal Stability Analysis

To determine the thermal stability and decomposition profile of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary recommended techniques.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which this compound begins to decompose and to quantify its mass loss as a function of temperature.

Methodology:

-

Instrument Preparation:

-

Ensure the TGA instrument is calibrated for both temperature and mass.

-

Select an appropriate sample pan, typically alumina (B75360) or platinum, which is inert to the sample.

-

-

Sample Preparation:

-

Place a small, accurately weighed sample of this compound (typically 5-10 mg) into the tared TGA sample pan.

-

-

Experimental Parameters:

-

Purge Gas: Use an inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

-

Temperature Program:

-

Equilibrate the sample at a starting temperature of 30 °C.

-

Ramp the temperature at a linear rate, typically 10 °C/min, up to a final temperature of 600 °C or until the decomposition is complete.

-

-

-

Data Analysis:

-

The resulting TGA thermogram will plot the percentage of mass loss versus temperature.

-

The onset of decomposition is determined from the temperature at which a significant mass loss begins.

-

The temperature of maximum rate of decomposition can be identified from the peak of the first derivative of the TGA curve (DTG curve).

-

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting, boiling, and decomposition, and to measure the enthalpy changes associated with these events.

Methodology:

-

Instrument Preparation:

-

Calibrate the DSC instrument for temperature and enthalpy using appropriate standards (e.g., indium).

-

-

Sample Preparation:

-

Hermetically seal a small, accurately weighed sample of this compound (typically 2-5 mg) in an aluminum DSC pan to prevent volatilization before boiling or decomposition.

-

Use an empty, hermetically sealed aluminum pan as the reference.

-

-

Experimental Parameters:

-

Purge Gas: Use an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min).

-

Temperature Program:

-

Equilibrate the sample at a sub-ambient temperature, for instance, -50 °C, to observe the melting transition.

-

Ramp the temperature at a linear rate, typically 10 °C/min, up to a temperature beyond its boiling point and expected decomposition range (e.g., 450 °C).

-

-

-

Data Analysis:

-

The DSC thermogram will show heat flow as a function of temperature.

-

Endothermic peaks will indicate melting and boiling.

-

Exothermic or complex endothermic events at higher temperatures can signify decomposition. The onset temperature of such an event provides information on the thermal stability.

-

Visualized Experimental Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for assessing the thermal stability of this compound and the relationship between key stability indicators.

References

- 1. US4219503A - Process for producing 2,6-dialkylanilines - Google Patents [patents.google.com]

- 2. This compound | 579-66-8 [chemicalbook.com]

- 3. fishersci.com [fishersci.com]

- 4. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. This compound (579-66-8) at Nordmann - nordmann.global [nordmann.global]

- 8. gassnova.no [gassnova.no]

- 9. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

An In-depth Technical Guide to the Molecular Structure and Conformation of 2,6-Diethylaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Diethylaniline (DEA) is a crucial chemical intermediate, widely utilized in the synthesis of agrochemicals, pharmaceuticals, and dyes. Its molecular structure, characterized by a sterically hindered amino group flanked by two ethyl substituents, dictates its reactivity, metabolic fate, and utility in synthesis. This technical guide provides a comprehensive analysis of the molecular structure and conformational dynamics of this compound, drawing upon available experimental data and computational chemistry principles. The guide summarizes key structural parameters, explores the conformational landscape dominated by ethyl group rotation and amino group inversion, and details the primary experimental and computational protocols used for such characterizations.

Molecular Structure

The definitive three-dimensional arrangement of atoms in this compound in the solid state has been inferred from high-resolution single-crystal X-ray diffraction data of a closely related derivative, 4,4′-methylenebis(this compound).[1] The steric hindrance imposed by the ortho-ethyl groups significantly influences the geometry of the molecule. The amino group is forced into a pyramidal geometry, deviating from the planarity often observed in less substituted anilines. This pyramidalization reduces steric clash between the amine protons and the ethyl groups.

Key intramolecular bond lengths and angles for the this compound moiety, derived from the crystal structure of 4,4′-methylenebis(this compound), are summarized in Table 1. These values represent the most accurate experimental data currently available for the fundamental geometry of the DEA fragment in a solid-state, crystalline environment.

Table 1: Experimental Molecular Geometry of the this compound Moiety (Data extracted from the single-crystal X-ray structure of 4,4′-methylenebis(this compound)[1])

| Parameter | Bond/Atoms | Value (Å or °) |

| Bond Lengths | ||

| C(ar)-NH2 | ~1.40 Å | |

| C(ar)-C(ar) (avg.) | ~1.39 Å | |

| C(ar)-C(ethyl) | ~1.51 Å | |

| C(ethyl)-C(methyl) | ~1.53 Å | |

| Bond Angles | ||

| C(ar)-C(ar)-NH2 | ~121° | |

| C(ar)-C(ar)-C(ethyl) | ~122° | |

| H-N-H | ~110° | |

| C(ar)-C(ethyl)-C(methyl) | ~113° |

Note: These values are from a derivative and may exhibit minor deviations from the gas-phase or solution-phase structure of pure this compound due to crystal packing forces and intermolecular interactions.

Molecular Conformation and Dynamics

The conformational landscape of this compound is primarily defined by two dynamic processes: the rotation of the ortho-ethyl groups and the pyramidal inversion of the amino group.

Ethyl Group Rotation

The two ethyl groups can rotate about the C(ar)-C(ethyl) single bond. Due to steric interactions with the amino group and the aromatic ring, this rotation is not free. This leads to the existence of several possible rotational conformers (rotamers). The relative energies of these conformers determine the dominant conformation of the molecule. While specific energy barriers for this compound have not been reported, studies on analogous hindered molecules suggest that these barriers are significant enough to potentially allow for the observation of distinct conformers at low temperatures using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy.

The diagram below illustrates the potential conformational isomers arising from the rotation of the two ethyl groups.

Amino Group Inversion

Like many amines, the amino group of this compound can undergo pyramidal inversion, a process where the nitrogen atom and its substituents "flip" through a planar transition state.[2] The energy barrier for this inversion is influenced by both electronic and steric factors. For ammonia, this barrier is low (~5.8 kcal/mol), leading to rapid inversion at room temperature.[3]

In 2,6-disubstituted anilines, steric hindrance from the ortho substituents, such as the ethyl groups in DEA, is known to increase the barrier to inversion. This leads to a more stable pyramidal geometry for the amino group. While a quantitative value for the inversion barrier of DEA is not available in the literature, it is expected to be higher than that of aniline.

Table 2: Conformational Energy Parameters (Qualitative)

| Process | Barrier Height | Controlling Factors |

| Ethyl Group Rotation | Moderate | Steric hindrance between ethyl groups and the amino group. |

| Amino Group Inversion | Low to Moderate | Steric hindrance from ortho-ethyl groups; electronic effects. |

Experimental and Computational Protocols

The structural and conformational characterization of molecules like this compound relies on a combination of experimental techniques and computational modeling.

Single-Crystal X-ray Diffraction

This technique provides the most precise information about the molecular structure in the solid state, including bond lengths, bond angles, and crystal packing.

Protocol (as applied to 4,4′-methylenebis(this compound)): [1]

-

Crystallization: Single crystals are grown, for example, by the slow cooling of a saturated solution of the compound in a suitable solvent system (e.g., a DMSO/water mixture).

-

Data Collection: A suitable crystal is mounted on a diffractometer. Monochromatic X-rays are directed at the crystal, and the resulting diffraction pattern is recorded as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is processed to determine the electron density map of the unit cell. The positions of the atoms are identified and refined to generate a final, precise 3D model of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the solution-state structure and dynamics of molecules. For this compound, it can confirm the connectivity and probe conformational dynamics.

Protocol for Dynamic NMR (DNMR) Analysis:

-

Sample Preparation: A solution of this compound or a derivative is prepared in a suitable deuterated solvent.

-

Data Acquisition: ¹H or ¹³C NMR spectra are acquired over a range of temperatures (Variable-Temperature NMR).

-

Spectral Analysis: At high temperatures, rapid conformational exchange (e.g., ethyl group rotation) may lead to sharp, averaged signals. As the temperature is lowered, the rate of exchange slows. If the exchange rate becomes slow on the NMR timescale, the signals for atoms in different conformational environments may broaden and then resolve into separate peaks.

-

Lineshape Analysis: By analyzing the changes in the shape of the NMR signals as a function of temperature, the rate constants for the dynamic process can be determined. From these, the activation energy (rotational or inversion barrier) can be calculated.

Computational Chemistry

Theoretical calculations, particularly using Density Functional Theory (DFT), are essential for exploring the full conformational potential energy surface and calculating structural parameters and energy barriers that may be difficult to measure experimentally.

Protocol for DFT-based Conformational Analysis:

-

Model Building: An initial 3D structure of this compound is built using molecular modeling software.

-

Conformational Search: A systematic or stochastic search of the conformational space is performed by rotating the flexible dihedral angles (e.g., those of the ethyl groups and the amino group).

-

Geometry Optimization: The geometries of the identified low-energy conformers and the transition states connecting them are optimized using a suitable level of theory (e.g., B3LYP functional with a basis set like 6-311+G(d,p)).

-

Frequency Calculation: Vibrational frequency calculations are performed to confirm that the optimized structures are true minima (no imaginary frequencies) or first-order saddle points (one imaginary frequency for transition states). These calculations also provide the zero-point vibrational energies for more accurate energy comparisons.

-

Energy Analysis: The relative energies of the conformers and the energy barriers between them are calculated to map out the potential energy surface.

Conclusion

The molecular architecture of this compound is fundamentally shaped by the steric interactions between its ortho-ethyl groups and the central amino moiety. Experimental data from a crystalline derivative reveals a pyramidalized amino group and provides precise bond lengths and angles for the core structure. The molecule's dynamic nature is governed by the rotational barriers of the ethyl groups and the inversion barrier of the amino group. While precise experimental quantification of these energy barriers for the parent molecule is lacking, a combination of dynamic NMR studies on related compounds and high-level computational modeling provides a robust framework for understanding its conformational behavior. This detailed structural and conformational knowledge is indispensable for professionals in drug development and chemical synthesis, enabling a deeper understanding of the molecule's reactivity, intermolecular interactions, and overall function.

References

The Discovery and Synthesis of 2,6-Diethylaniline: A Technical Guide

An in-depth exploration of the history, synthesis, and chemical properties of a pivotal industrial intermediate.

Abstract

2,6-Diethylaniline (DEA) is a sterically hindered aromatic amine that serves as a crucial building block in the synthesis of a wide range of commercially significant products, most notably in the agrochemical and polymer industries. Its unique structural features, characterized by two ethyl groups positioned ortho to the amino group, impart specific reactivity and physical properties that are leveraged in various chemical transformations. This technical guide provides a comprehensive overview of the discovery, historical development, and key synthetic methodologies for this compound, with a focus on the industrial-scale ortho-alkylation of aniline (B41778). Detailed experimental protocols, quantitative physicochemical data, and mechanistic insights are presented to serve as a valuable resource for researchers, scientists, and professionals in drug development and chemical manufacturing.

Introduction and Historical Context

The first documented synthesis of this compound was reported in 1957 by B. Staskun and S. S. Israelstam.[1] Prior to this, the study of sterically hindered anilines was an emerging field, with investigations into the influence of ortho-substituents on the reactivity of the amino group and the aromatic ring. The development of efficient methods for the selective ortho-alkylation of aromatic amines was a significant advancement in industrial organic chemistry, paving the way for the large-scale production of compounds like this compound.

The industrial importance of this compound surged with its application as a key intermediate in the production of chloroacetanilide herbicides, such as alachlor (B1666766) and butachlor.[2][3] Its structure is integral to the efficacy of these herbicides. Furthermore, its role in polymer chemistry, particularly in Reaction Injection Molding (RIM) processes for polyurethanes, has solidified its position as a valuable industrial chemical.[4]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, storage, and application in synthetic protocols. The following table summarizes key quantitative data for this compound.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₅N | [5] |

| Molecular Weight | 149.23 g/mol | [5] |

| Appearance | Colorless to yellow or reddish-brown liquid | [3][6] |

| Melting Point | 3-4 °C | [3][5] |

| Boiling Point | 243 °C (lit.) | [2][5] |

| Density | 0.906 g/mL at 25 °C (lit.) | [2][5] |

| Refractive Index (n20/D) | 1.545 (lit.) | [2][5] |

| Vapor Pressure | 0.02 mm Hg at 20 °C | [3] |

| Flash Point | 123 °C (254 °F) | [5][6] |

| Water Solubility | 0.67 g/L at 26.7 °C | [3][5] |

| pKa | 4.13 ± 0.10 (Predicted) | [3] |

| CAS Number | 579-66-8 | [6] |

Synthesis of this compound

The primary industrial route for the synthesis of this compound is the direct ortho-alkylation of aniline with ethylene (B1197577) in the presence of a metal catalyst. This process has been refined over the years to improve yield, selectivity, and efficiency.

Industrial Synthesis: Ortho-Alkylation of Aniline

The most common method for the industrial production of this compound involves the high-pressure, high-temperature reaction of aniline with ethylene using an aluminum-based catalyst, typically an aluminum anilide.[7] This process is a type of Friedel-Crafts alkylation.

Materials:

-

Aniline

-

Triethylaluminum (B1256330) (or aluminum powder to form the catalyst in situ)

-

Ethylene gas

-

High-boiling aromatic solvent (optional)

-

Aqueous sodium hydroxide (B78521) solution (for catalyst deactivation)

-

Anhydrous magnesium sulfate (B86663) or other suitable drying agent

Equipment:

-

High-pressure autoclave reactor equipped with a stirrer, gas inlet, thermocouple, and pressure gauge

-

Distillation apparatus for purification

Procedure:

-

Catalyst Preparation: An aluminum anilide catalyst is typically prepared in situ or in a separate step. For instance, aniline is reacted with triethylaluminum (in a molar ratio of approximately 3:1) at around 160°C for 1.5 hours.[8] Alternatively, aluminum powder can be reacted with aniline at elevated temperatures to form the catalyst.[8]

-

Alkylation Reaction:

-

The autoclave is charged with aniline and the prepared aluminum anilide catalyst.

-

The reactor is sealed and heated to a temperature range of 300-330°C.

-

Ethylene is introduced into the reactor to achieve a pressure of 4.5-5.0 MPa.[8]

-

The reaction is maintained under constant ethylene pressure for several hours (typically 1-8 hours), with continuous stirring to ensure efficient mixing.[4]

-

-

Work-up and Purification:

-

After the reaction is complete, the autoclave is cooled, and the excess ethylene pressure is carefully vented.

-

The reaction mixture is transferred to a separate vessel, and the aluminum catalyst is deactivated by washing with an aqueous solution of sodium hydroxide.

-

The organic layer is separated from the aqueous layer.

-

The crude this compound is then purified by fractional distillation under reduced pressure to separate it from unreacted aniline, mono-ethylated products (o-ethylaniline), and other byproducts.[7]

-

Alternative Synthesis Method: Dehydrogenation of 2,6-Diethylcyclohexylamine

An alternative, though less common, synthetic route to this compound involves the dehydrogenation of 2,6-diethylcyclohexylamine.[9]

Materials:

-

2,6-Diethylcyclohexylamine

-

Palladium on a cobalt/aluminum spinel catalyst (1.0% by weight)

Procedure: The synthesis is performed by passing 2,6-diethylcyclohexylamine over a heated bed of the palladium catalyst. The reaction product, this compound, is then collected and purified, reportedly achieving a high yield.[9]

Reaction Mechanisms and Visualizations

Mechanism of Ortho-Alkylation

The selective ortho-alkylation of aniline is governed by the formation of an aluminum anilide catalyst, which coordinates to the nitrogen atom of the aniline. This coordination directs the incoming electrophile (ethylene) to the ortho positions of the aromatic ring. The generally accepted mechanism involves the formation of a six-membered transition state.

Caption: Proposed mechanism for the aluminum anilide-catalyzed ortho-alkylation of aniline with ethylene.

Industrial Synthesis Workflow

The industrial production of this compound can be visualized as a multi-step process, from raw material input to the final purified product.

Caption: Industrial workflow for the synthesis of this compound via ortho-alkylation of aniline.

Conclusion

Since its initial discovery, this compound has evolved from a laboratory curiosity to a cornerstone of the chemical industry. The development of highly selective and efficient ortho-alkylation processes has been central to its widespread availability and application. This guide has provided a detailed overview of the historical context, physicochemical properties, and key synthetic methodologies for this important compound. The presented experimental protocols and mechanistic diagrams offer valuable insights for professionals engaged in chemical synthesis and process development. Future research in this area may focus on the development of even more sustainable and cost-effective catalytic systems for the production of this compound and its derivatives.

References

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. This compound | 579-66-8 [chemicalbook.com]

- 3. This compound , Analysis of standard products, ≥99.5%(GC) , 579-66-8 - CookeChem [cookechem.com]

- 4. benchchem.com [benchchem.com]

- 5. chembk.com [chembk.com]

- 6. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 7. US4219503A - Process for producing 2,6-dialkylanilines - Google Patents [patents.google.com]

- 8. Preparation method of 2, 6-diethylaniline - Eureka | Patsnap [eureka.patsnap.com]

- 9. prepchem.com [prepchem.com]

In-Depth Technical Guide: Health and Safety Information for 2,6-Diethylaniline

This guide provides comprehensive health and safety information for 2,6-Diethylaniline (CAS No. 579-66-8), intended for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound is a colorless to pale yellow or reddish-brown oily liquid.[1][2] It is sparingly soluble in water but soluble in organic solvents like benzene, ethanol, and chloroform.[1][2] It is sensitive to air and light, and may turn red when exposed.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C10H15N | [1][3] |

| Molecular Weight | 149.23 g/mol | [3] |

| CAS Number | 579-66-8 | [3][4] |

| EINECS Number | 209-445-7 | [3][5] |

| Physical State | Liquid | [3][4] |

| Melting Point | 3-4 °C | [1][3] |

| Boiling Point | 243 °C | [1][3] |

| Density | 0.906 g/mL at 25 °C | [1] |

| Vapor Pressure | 0.03 hPa at 20 °C | [3] |

| Flash Point | 123 °C | [3] |

| Water Solubility | 0.67 g/L at 26.7 °C | [1][2] |

| log Kow (Octanol-Water Partition Coefficient) | 2.92 | [6] |

| Refractive Index | 1.5446-1.5466 at 20 °C | [1][3] |

Toxicological Information

This compound is harmful if swallowed and may be fatal if inhaled, swallowed, or absorbed through the skin.[4][5] The primary health concern associated with exposure is methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced, leading to cyanosis (bluish skin discoloration).[5] The onset of symptoms may be delayed for 2 to 4 hours.[4]

Acute Toxicity

Table 2: Acute Toxicity of this compound

| Exposure Route | Species | Value | Reference(s) |

| Oral | Rat | LD50 = 1800 mg/kg | [4][5][6] |

| Inhalation | Rat | LC50 = 4,700 mg/m³/6h | [7] |

Skin and Eye Irritation

This compound is considered a fairly severe skin irritant and can cause second and third-degree burns on short contact.[4] It is also very injurious to the eyes.[4]

Genotoxicity

The genotoxicity of this compound has been investigated in several studies. While some reports suggest it may be mutagenic, others have produced conflicting results.[4][8] In some bacterial reverse mutation assays (Ames test), it has shown weak mutagenic activity, particularly in the presence of metabolic activation.[8] The National Toxicology Program (NTP) found equivocal results in a Salmonella/E.coli Mutagenicity Test.[9]

Carcinogenicity

There is limited direct evidence on the carcinogenicity of this compound in humans. However, the related compound, 2,6-dimethylaniline (B139824) (also known as 2,6-xylidine), is classified by the International Agency for Research on Cancer (IARC) as a Group 2B carcinogen, meaning it is "possibly carcinogenic to humans".[8][10][11] Studies in rats with 2,6-dimethylaniline have shown it to induce adenomas and carcinomas in the nasal cavity.[8][12]

Reproductive and Developmental Toxicity

In a prenatal developmental toxicity study in rats, maternal toxicity was observed at doses of 50 mg/kg-day and higher.[13] Developmental effects, including decreased fetal body weight and an increased incidence of unossified sternebrae, were seen at 500 mg/kg-day. The NOAEL for developmental toxicity in this study was 250 mg/kg-day.[13]

Experimental Protocols

Detailed methodologies for key toxicological assessments are outlined in standardized guidelines from organizations such as the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA).

Acute Oral Toxicity (OECD Guideline 423)

This method determines the acute oral toxicity of a substance.

-

Test Animals: Typically, female rats are used.

-